2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
Overview
Description
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features a cyclohexyl group, a methoxyphenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile typically involves the following steps:
Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by functionalization to introduce the hydroxy group.
Introduction of the methoxyphenyl group: This step involves the methoxylation of a phenyl ring, which can be done using methanol and an acid catalyst.
Formation of the acetonitrile group: This can be achieved through the reaction of an appropriate precursor with cyanide ions under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(1-Ketocyclohexyl)-2-(4-methoxyphenyl)acetonitrile.
Reduction: Formation of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block.
Biology
In biological research, compounds with similar structures are often studied for their potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential as drug candidates. The presence of the hydroxy, methoxy, and nitrile groups can impart unique pharmacological properties.
Industry
In the industrial sector, these compounds can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile would depend on its specific application. For instance, if it is used as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxycyclohexyl)-2-phenylacetonitrile: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile: Has a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.
2-(1-Hydroxycyclohexyl)-2-(4-chlorophenyl)acetonitrile: Contains a chloro group, which can significantly alter its chemical and biological properties.
Uniqueness
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is unique due to the presence of both the hydroxycyclohexyl and methoxyphenyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYJSBPNAIDUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257342 | |
Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-76-4, 131801-69-9 | |
Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93413-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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